Cas no 1882845-72-8 (N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide)

N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-(2,2-dimethylthietan-3-yl)-3-(methylthio)acrylamide
- N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide
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- インチ: 1S/C9H15NOS2/c1-9(2)7(6-13-9)10-8(11)4-5-12-3/h4-5,7H,6H2,1-3H3,(H,10,11)/b5-4+
- InChIKey: TXPZAQURZMWKRP-SNAWJCMRSA-N
- SMILES: C(NC1CSC1(C)C)(=O)/C=C/SC
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-10G |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 10g |
¥ 19,206.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5G |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 5g |
¥ 11,523.00 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00803376-1g |
N-(2,2-Dimethylthietan-3-yl)-3-(methylthio)acrylamide |
1882845-72-8 | 97% | 1g |
¥5705.0 | 2023-03-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5g |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 5g |
¥11523.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250mg |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 250mg |
¥1538.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-5.0g |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 5.0g |
¥11523.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250.0mg |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 250.0mg |
¥1538.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-100MG |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 100MG |
¥ 963.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-250MG |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3542-1G |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide |
1882845-72-8 | 95% | 1g |
¥ 3,841.00 | 2023-04-14 |
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Back matter
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamideに関する追加情報
Professional Introduction to N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide (CAS No. 1882845-72-8)
N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide, identified by the CAS number 1882845-72-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique thietane backbone and amide functional group, has garnered attention due to its potential applications in drug discovery and molecular medicine. The structural features of this compound contribute to its reactivity and specificity, making it a valuable candidate for further investigation.
The thietane ring system, a sulfur-containing heterocycle, is known for its versatility in medicinal chemistry. Its incorporation into organic molecules often enhances binding affinity and selectivity towards biological targets. In the case of N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide, the presence of the amide group at the propenyl position introduces additional functionality that can be exploited for modulating biological activity. This compound represents a promising scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide and biological targets. Studies suggest that the thietane moiety can engage in favorable interactions with proteins and enzymes, potentially leading to the development of small-molecule inhibitors or modulators. The methylsulfanyl group further enhances the compound's ability to interact with biological systems, making it an attractive candidate for further pharmacological exploration.
In vitro studies have begun to elucidate the pharmacological profile of N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide. Initial experiments indicate that this compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for drug development. The amide group's role in mediating these interactions is particularly noteworthy, as it can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, depending on the molecular environment.
The synthesis of N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide presents unique challenges due to the complexity of the thietane ring system. However, recent methodological advancements in heterocyclic chemistry have made it more feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in achieving regioselective functionalization of the thietane core. These methodologies not only improve yield but also enhance the overall efficiency of the synthetic process.
The potential applications of N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide extend beyond traditional pharmaceutical uses. Its unique structural features make it a suitable candidate for material science applications, particularly in the development of novel polymers and organic electronic materials. The thietane ring can contribute to enhanced stability and flexibility in polymer matrices, while the amide group provides additional functionalization possibilities for tuning material properties.
Ongoing research is focused on expanding the chemical space explored by N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide. By modifying various substituents on the thietane ring and exploring different amide linkages, chemists aim to discover new analogs with improved pharmacological properties. The integration of machine learning and artificial intelligence tools into drug discovery pipelines has accelerated this process by enabling rapid virtual screening and optimization of molecular structures.
The safety and environmental impact of N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-prop-2-enamide) must also be considered during its development and application. While this compound does not fall under any hazardous or controlled substance classifications, its biological activity necessitates careful handling in laboratory settings. Standard good laboratory practices (GLP) should be followed to ensure safe usage and disposal protocols are maintained.
In conclusion, N-(2,2-dimethylthietan-3-yl)-3-methylsulfanyl-propenamide (CAS No. 1882845 72 8)) represents a fascinating molecule with diverse potential applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing novel therapeutic agents and advanced materials. As research continues to uncover new aspects of this compound's properties and reactivity, its significance in science and industry is likely to grow.
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